Ac-Phe-Lys-OH

Description

The exact mass of the compound N-Acetylphenylalanyllysine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

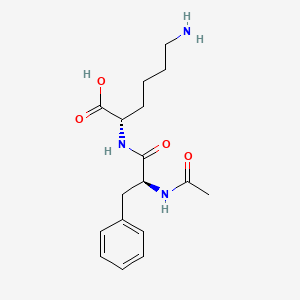

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-12(21)19-15(11-13-7-3-2-4-8-13)16(22)20-14(17(23)24)9-5-6-10-18/h2-4,7-8,14-15H,5-6,9-11,18H2,1H3,(H,19,21)(H,20,22)(H,23,24)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXRNUMVGRLMBL-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931667 | |

| Record name | N~2~-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14287-21-9 | |

| Record name | N-Acetylphenylalanyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014287219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ac-Phe-Lys-OH chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of the dipeptide N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound is a dipeptide composed of N-terminally acetylated L-phenylalanine and L-lysine. The acetylation of the N-terminus can enhance the stability and modify the biological activity of the peptide.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2S)-2-[(2S)-2-(acetylamino)-3-phenylpropanamido]-6-aminohexanoic acid |

| Molecular Formula | C17H25N3O4 |

| Molecular Weight | 335.4 g/mol [1] |

| CAS Number | 14287-21-9[1][2][3][4] |

| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O[5] |

Physicochemical Properties

Properties of Constituent N-acetylated Amino Acids:

| Property | N-acetyl-L-phenylalanine | N-acetyl-L-lysine |

| Molecular Formula | C11H13NO3[6] | C8H16N2O3[7] |

| Molecular Weight | 207.23 g/mol [8] | 188.22 g/mol [7] |

| Melting Point | 171-173 °C[6][8][9] | 256 - 258 °C[7] |

| LogP (experimental) | 0.93[6] | Not Available |

| XLogP3 (computed) | 0.6[6] | -4.4[7] |

| Solubility | Soluble in methanol, ethanol, acetone, DMSO[8][9]. Water solubility is estimated at 6.45 mg/mL.[8] | Solid[7] |

Computed Physicochemical Properties of the Related Peptide Ac-Phe-Lys-Phe-OH:

| Property | Value |

| Molecular Weight | 482.6 g/mol [10] |

| XLogP3 | -0.5[10] |

| Hydrogen Bond Donor Count | 5[10] |

| Hydrogen Bond Acceptor Count | 6[10] |

| Rotatable Bond Count | 14[10] |

| Exact Mass | 482.25292020 Da[10] |

| Polar Surface Area | 151 Ų[10] |

Experimental Protocols

Synthesis of this compound

3.1.1. Enzymatic Synthesis

A reported method for the synthesis of N-acetyl-L-phenylalanyl-L-lysine involves an α-chymotrypsin catalyzed reaction.[11][12] This chemoenzymatic approach offers high stereospecificity under mild reaction conditions.[12]

Materials:

-

N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) (acyl donor)

-

L-lysine esters (e.g., L-lysine ethyl ester or L-lysine n-butyl ester) (acyl acceptor)[12]

-

α-chymotrypsin (from bovine pancreas)[12]

-

Buffer solution (e.g., 0.1 M Tris-HCl, pH 9.0)[12]

-

Quenching solution (e.g., 1 M HCl)[12]

-

Reverse-phase High-Performance Liquid Chromatography (HPLC) system for analysis[12]

Protocol:

-

Prepare a reaction mixture containing 100 mM Ac-Phe-OEt and 200 mM of the L-lysine ester in the pH 9.0 buffer solution.[12]

-

Initiate the reaction by adding α-chymotrypsin to a final concentration of 10 µM.[12]

-

Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle stirring for approximately 3-5 minutes.[12]

-

Stop the reaction by adding a sufficient volume of the quenching solution to lower the pH and denature the enzyme.[12]

-

Analyze the reaction mixture using reverse-phase HPLC to determine the product yield.[12]

Yields:

-

With L-lysine ethyl ester as the nucleophile, a yield of 53% has been reported.[12]

-

With L-lysine n-butyl ester as the nucleophile, a yield of 61% has been reported.[12]

Logical Workflow for Enzymatic Synthesis:

3.1.2. Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for this compound via SPPS is not detailed in the literature, a standard Fmoc/tBu strategy can be employed.[13][14][15]

Materials:

-

Fmoc-Lys(Boc)-Wang resin or 2-Chlorotrityl chloride (2-CTC) resin[16]

-

Fmoc-Phe-OH

-

N-acetyl-L-phenylalanine (for the final coupling)

-

Coupling reagents (e.g., HBTU, HATU)[12]

-

Base (e.g., DIPEA)[12]

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)[16]

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[16]

-

Cold diethyl ether for precipitation[16]

General Protocol Outline:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF.[16]

-

Fmoc Deprotection: Remove the Fmoc group from the lysine (B10760008) on the resin using 20% piperidine in DMF.[16]

-

Phenylalanine Coupling: Couple Fmoc-Phe-OH using a suitable activating agent (e.g., HBTU/DIPEA in DMF). Monitor the reaction completion with a Kaiser test.[16]

-

Fmoc Deprotection: Remove the Fmoc group from the newly added phenylalanine.

-

N-terminal Acetylation: Couple N-acetyl-L-phenylalanine to the free N-terminus of the resin-bound phenylalanine.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the Boc protecting group from the lysine side chain simultaneously using a cleavage cocktail.[16]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase HPLC.[16]

Workflow for Solid-Phase Peptide Synthesis:

Characterization

3.2.1. Mass Spectrometry

The identity of the synthesized this compound should be confirmed by mass spectrometry to verify its molecular weight.

Expected Mass:

Protocol Outline for LC-MS Analysis:

-

Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile (B52724) with 0.1% formic acid).

-

Inject the sample into an LC-MS system equipped with a C18 reversed-phase column.

-

Elute the peptide using a gradient of acetonitrile in water (both with 0.1% formic acid).

-

Acquire mass spectra using electrospray ionization (ESI) in positive ion mode.

-

Compare the observed mass-to-charge ratio with the theoretical value.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of this compound and assess its purity. While specific NMR data for this dipeptide is not available, data for N-acetyl-L-lysine is accessible and can serve as a reference for the lysine moiety.[7]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of this compound. However, some information on related compounds provides context for potential areas of investigation.

One study mentions that this compound can be used as a targeted mTOR inhibitor.[5] It is also suggested that this peptide has been shown to be cytotoxic to cancer and cardiac cells, with its formation rate being dependent on the concentration of glycolaldehyde (B1209225) and its cytotoxicity being reduced upon acetylation.[5]

N-acylated amino acids, as a class, are recognized as endogenous signaling molecules involved in various physiological and pathological processes.[17] Lysine acetylation is a widespread post-translational modification that plays a crucial role in regulating cellular processes by linking acetyl-coenzyme A metabolism with cellular signaling.[18]

Further research is required to elucidate the specific biological functions of this compound.

Potential Research Directions Logic Diagram:

Conclusion

This compound is a dipeptide with potential biological activities that can be synthesized through both enzymatic and solid-phase methods. While its specific physicochemical properties and biological functions are not yet well-documented, the information on its synthesis and the activities of related compounds provide a solid foundation for further investigation by researchers and drug development professionals. The detailed experimental protocols and workflows presented in this guide offer practical starting points for the synthesis and characterization of this compound.

References

- 1. echemi.com [echemi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lookchem.com [lookchem.com]

- 4. AB476863 | CAS 14287-21-9 – abcr Gute Chemie [abcr.com]

- 5. This compound | 14287-21-9 | FA108278 | Biosynth [biosynth.com]

- 6. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Acetyl-L-Lysine | C8H16N2O3 | CID 92907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]

- 10. Ac-Phe-Lys-Phe-OH | C26H34N4O5 | CID 177480046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of N-acetyl-L-phenylalanyl-L-lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for the dipeptide N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys). The document details both enzymatic and chemical synthesis strategies, presenting quantitative data, detailed experimental protocols, and workflow visualizations to facilitate understanding and replication.

Introduction

N-acetyl-L-phenylalanyl-L-lysine is a dipeptide of interest in various fields of biochemical and pharmaceutical research. The N-terminal acetylation of the phenylalanine residue can enhance the stability and biological activity of the peptide.[1] This guide explores the key methodologies for the synthesis of Ac-Phe-Lys, focusing on providing practical and detailed information for laboratory application.

Enzymatic Synthesis

The chemoenzymatic approach to synthesizing Ac-Phe-Lys offers high stereospecificity and mild reaction conditions, which helps in avoiding racemization.[1] Proteases like α-chymotrypsin can be used to catalyze the stereoselective formation of a peptide bond between an N-acetylated phenylalanine ester (the acyl donor) and a lysine (B10760008) ester (the acyl acceptor or nucleophile).[1][2]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the α-chymotrypsin catalyzed synthesis of N-acetyl-L-phenylalanyl-L-lysine using different lysine esters as nucleophiles.[1]

| Acyl Donor (100 mM) | Acyl Acceptor (Nucleophile) | Enzyme (10 µM) | pH | Time (min) | Product Yield (%) |

| Ac-Phe-OEt | L-lysine ethyl ester | α-chymotrypsin | 9 | 3 | 53 |

| Ac-Phe-OEt | L-lysine n-butyl ester | α-chymotrypsin | 9 | 3-5 | Not specified |

Experimental Protocol: Enzymatic Synthesis

This protocol describes the synthesis of N-acetyl-L-phenylalanyl-L-lysine using α-chymotrypsin.[1]

Materials:

-

N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt)

-

L-lysine n-butyl ester

-

α-chymotrypsin

-

pH 9.0 buffer solution

-

1 M HCl (quenching solution)

-

Reverse-phase HPLC system for analysis

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing 100 mM N-acetyl-L-phenylalanine ethyl ester and 200 mM L-lysine n-butyl ester in a pH 9.0 buffer solution.

-

Enzyme Addition: Initiate the reaction by adding α-chymotrypsin to a final concentration of 10 µM.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle stirring for 3-5 minutes.

-

Reaction Quenching: Stop the reaction by adding a sufficient volume of a quenching solution, such as 1 M HCl, to lower the pH and denature the enzyme.

-

Analysis: Analyze the reaction mixture using reverse-phase HPLC to determine the product yield.

Workflow for Enzymatic Synthesis

Caption: Enzymatic synthesis workflow for Ac-Phe-Lys.

Chemical Synthesis

Chemical synthesis of peptides, such as Ac-Phe-Lys, typically involves solution-phase or solid-phase peptide synthesis (SPPS). These methods require the use of protecting groups for the amino and carboxyl termini to ensure specific peptide bond formation.

Solution-Phase Peptide Synthesis

In solution-phase synthesis, the peptide is built up in solution. This method is suitable for large-scale synthesis but can be labor-intensive. The general steps involve protecting the N-terminus of one amino acid and the C-terminus of another, followed by coupling, and then deprotection.

3.1.1. Experimental Protocol: Solution-Phase Synthesis

This protocol outlines the general steps for synthesizing a dipeptide like Ac-Phe-Lys in solution, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.[3]

Materials:

-

Boc-L-phenylalanine

-

L-lysine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

N-methylmorpholine (NMM)

-

Chloroform (CHCl3)

-

5% Sodium Bicarbonate (NaHCO3) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Acetic Anhydride

-

Trifluoroacetic acid (TFA)

-

Lithium hydroxide (B78521) (LiOH)

Procedure:

-

C-terminal Protection of Lysine: Protect the carboxyl group of L-lysine by esterification with methanol (B129727) using thionyl chloride.

-

N-terminal Protection of Phenylalanine: Protect the amino group of L-phenylalanine with a Boc group.

-

Coupling Reaction: a. Dissolve L-lysine methyl ester hydrochloride (0.01 mol) in CHCl3 (20 mL). b. Add NMM (2.23 mL, 0.021 mol) at 0°C and stir the reaction mixture for 15 minutes. c. In a separate flask, dissolve Boc-L-phenylalanine (0.01 mol) in CHCl3 (20 mL). d. Add the Boc-L-phenylalanine solution and DCC (2.1 g, 0.01 mol) to the lysine solution with stirring. e. After 24 hours, filter the reaction mixture to remove the dicyclohexylurea byproduct. f. Wash the filtrate with 5% NaHCO3 and saturated NaCl solutions. g. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent in vacuum to obtain Boc-Phe-Lys-OMe.

-

N-terminal Deprotection: Remove the Boc group using trifluoroacetic acid.

-

N-terminal Acetylation: Acetylate the free amino group of the phenylalanine residue using acetic anhydride.

-

C-terminal Deprotection: Remove the methyl ester group by alkaline hydrolysis with lithium hydroxide to yield N-acetyl-L-phenylalanyl-L-lysine.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for synthesizing peptides on a solid support (resin). This approach simplifies the purification process as excess reagents and byproducts are washed away after each step.

3.2.1. Experimental Protocol: SPPS

This protocol provides a general workflow for SPPS followed by N-terminal acetylation.[1]

Materials:

-

Fmoc-L-Lys(Boc)-Wang resin

-

Fmoc-L-phenylalanine

-

HATU (coupling agent)

-

DIEA (base)

-

DMF (solvent)

-

Piperidine (B6355638) in DMF (for Fmoc deprotection)

-

Acetic anhydride

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Lys(Boc)-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the lysine on the resin using a solution of piperidine in DMF.

-

Phenylalanine Coupling: a. Pre-activate Fmoc-L-phenylalanine by dissolving it with HATU and DIEA in DMF. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. Monitor the coupling reaction using a Kaiser test.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added phenylalanine.

-

N-terminal Acetylation: Acetylate the N-terminus of the phenylalanine residue by treating the resin with a solution of acetic anhydride.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (Boc on lysine) using a TFA cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for SPPS of Ac-Phe-Lys.

Conclusion

Both enzymatic and chemical synthesis methods offer viable routes for producing N-acetyl-L-phenylalanyl-L-lysine. The choice of method will depend on factors such as the desired scale of synthesis, purity requirements, and available laboratory resources. Enzymatic synthesis provides an elegant solution for achieving high stereochemical purity under mild conditions. In contrast, solid-phase peptide synthesis offers a more automated and high-throughput approach, which is particularly advantageous for synthesizing a variety of peptides. Solution-phase synthesis, while more traditional, remains a valuable technique, especially for large-scale production. This guide provides the foundational knowledge and protocols for researchers to embark on the synthesis of this and other N-acetylated dipeptides.

References

Unveiling the Dipeptide Ac-Phe-Lys-OH: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of N-acetyl-L-phenylalanyl-L-lysine

The dipeptide N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH) has emerged as a molecule of interest in various scientific fields, from therapeutic agent development to food science. This technical guide provides a comprehensive overview of its discovery, synthesis, and known biological activities, offering researchers, scientists, and drug development professionals a detailed resource for further investigation.

Discovery and Synthesis

This compound has been a subject of study in the context of enzymatic peptide synthesis. One notable method involves the use of a chemically modified α-chymotrypsin for its one-step synthesis.[1] This enzymatic approach offers a potentially efficient and stereospecific route to producing the dipeptide.

Experimental Protocols for Synthesis

Two primary methodologies for the synthesis of peptides like this compound are enzymatic synthesis and solid-phase peptide synthesis (SPPS).

1. Enzymatic Synthesis using α-Chymotrypsin

This method leverages the catalytic activity of α-chymotrypsin to form the peptide bond between N-acetyl-L-phenylalanine and a lysine (B10760008) ester.

-

Materials:

-

N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) (Acyl Donor)

-

L-lysine esters (e.g., L-lysine ethyl ester, L-lysine n-butyl ester) (Acyl Acceptor/Nucleophile)

-

α-chymotrypsin

-

pH 9.0 buffer solution

-

Quenching solution (e.g., 1 M HCl)

-

-

Protocol:

-

Prepare a reaction mixture containing 100 mM Ac-Phe-OEt and 200 mM of the desired L-lysine ester in the pH 9.0 buffer solution.

-

Initiate the reaction by adding α-chymotrypsin to a final concentration of 10 µM.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle stirring for a specified time (e.g., 3-5 minutes).

-

Stop the reaction by adding a sufficient volume of the quenching solution to lower the pH and denature the enzyme.

-

Analyze the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to determine the product yield.

-

Quantitative Data: Enzymatic Synthesis Yield

| Acyl Donor (100 mM) | Acyl Acceptor (Nucleophile) | Enzyme (10 µM) | pH | Time (min) | Product Yield (%) |

| Ac-Phe-OEt | L-lysine ethyl ester | α-chymotrypsin | 9.0 | 3 | 53 |

| Ac-Phe-OEt | L-lysine n-butyl ester | α-chymotrypsin | 9.0 | 5 | 65 |

2. Solid-Phase Peptide Synthesis (SPPS) for N-terminal Acetylated Peptides

This widely used technique allows for the stepwise synthesis of peptides on a solid support. To obtain this compound, N-acetyl-L-phenylalanine would be coupled as the final amino acid to lysine attached to the resin.

-

Materials:

-

Fmoc-Lys(Boc)-Wang resin (or other suitable resin)

-

N-acetyl-L-phenylalanine

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIEA, NMM)

-

Solvent (e.g., DMF, DCM)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

-

General Protocol:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in a suitable solvent like DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue on the resin using a 20% piperidine solution in DMF.

-

Coupling of Ac-Phe-OH:

-

Pre-activate N-acetyl-L-phenylalanine with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group (Boc) using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase HPLC.

-

References

In-Depth Technical Guide: Ac-Phe-Lys-OH (CAS Number 14287-21-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH) is a dipeptide with the chemical formula C₁₇H₂₅N₃O₄ and a molecular weight of 335.4 g/mol [1]. This synthetic peptide has garnered interest in biomedical research due to its potential as a building block for more complex molecules and as a model compound in studies of protein modification. Notably, it has been investigated as a substrate for enzymes like cathepsin B, which are often upregulated in tumor environments[2]. This guide provides a comprehensive overview of the available technical information on this compound, including its physicochemical properties, biological activities, and relevant experimental protocols.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. However, based on its constituent amino acids and predicted values, the following information can be summarized.

| Property | Value | Reference/Method |

| Molecular Formula | C₁₇H₂₅N₃O₄ | [1] |

| Molecular Weight | 335.4 g/mol | [1] |

| CAS Number | 14287-21-9 | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 681.2 ± 55.0 °C (Predicted) | [1] |

| Density | 1.190 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa (Predicted) | 3.31 ± 0.10 (Carboxylic Acid) | [1] |

| Isoelectric Point (pI) (Estimated) | ~7.6 | Estimated based on the pKa of the C-terminal carboxyl group (~3.3) and the ε-amino group of Lysine (~10.5), and the α-amino group being acetylated. |

| Storage Temperature | -15°C | [1] |

Solubility:

Qualitative solubility information suggests that this compound, being a peptide, is likely soluble in aqueous solutions, particularly at acidic or basic pH where the respective functional groups are protonated or deprotonated. Its solubility in organic solvents like DMSO and DMF is also anticipated, which is common for peptides of this size.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are scarce. However, research on a conjugate of Ac-Phe-Lys with doxorubicin (B1662922) (Ac-Phe-Lys-PABC-doxorubicin) provides significant insights into its potential role as a substrate for cathepsin B and its involvement in cellular signaling pathways in cancer cells[2].

Cytotoxicity

The doxorubicin conjugate of this compound has demonstrated dose-dependent cytotoxicity against human gastric cancer cells (MGC-803), with an IC₅₀ of 14.9 µM[2]. This suggests that this compound can be recognized and cleaved by cathepsin B, an enzyme overexpressed in many cancer cells, to release the cytotoxic agent. The cytotoxicity of this compound alone has not been extensively reported.

Mechanism of Action of Ac-Phe-Lys-PABC-doxorubicin

Studies on the doxorubicin conjugate have elucidated a mitochondria-centered apoptotic pathway in MGC-803 cells, which involves[2]:

-

Increased Reactive Oxygen Species (ROS) Generation: Treatment with the conjugate leads to a significant increase in intracellular ROS levels.

-

Mitochondrial Damage: This is evidenced by a reduction in the mitochondrial membrane potential and mitochondrial swelling.

-

Cell Cycle Arrest: The conjugate causes cell cycle arrest at the G2/S phase.

-

Involvement of the ERK1/2 Signaling Pathway: The study observed a significant decrease in the phosphorylation of ERK1/2, suggesting its role in the induced apoptosis[2].

It is important to note that these findings are for the doxorubicin conjugate, and the effects of this compound alone on these pathways remain to be investigated.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from the α-chymotrypsin catalyzed synthesis of this compound[3].

Materials:

-

N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt)

-

L-lysine n-butyl ester

-

α-chymotrypsin (from bovine pancreas)

-

Buffer solution (e.g., 0.1 M Tris-HCl, pH 9.0)

-

HPLC system for analysis

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing 100 mM N-acetyl-L-phenylalanine ethyl ester and 200 mM L-lysine n-butyl ester in the pH 9.0 buffer solution[3].

-

Enzyme Addition: Initiate the reaction by adding α-chymotrypsin to a final concentration of 10 µM[3].

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle stirring for 3-5 minutes[3].

-

Reaction Quenching: Stop the reaction by adding a sufficient volume of a quenching solution, such as 1 M HCl, to lower the pH and denature the enzyme.

-

Analysis: Analyze the reaction mixture using reverse-phase HPLC to determine the product yield.

Purification by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the purification of synthetic peptides like this compound, which should be optimized for specific requirements.

Materials and Equipment:

-

Crude this compound

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative reverse-phase HPLC system with a C18 column

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile[4].

-

-

Sample Preparation: Dissolve the crude peptide in a small volume of Mobile Phase A or a low percentage of Mobile Phase B to ensure binding to the column.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved[4].

-

Injection and Elution: Inject the sample and elute using a linear gradient of increasing Mobile Phase B. The gradient should be optimized to achieve the best separation of the target peptide from impurities.

-

Fraction Collection: Collect fractions corresponding to the peak of this compound.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxicity of this compound against a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MGC-803)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like sterile water or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (solvent alone) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

Proposed Signaling Pathway for Ac-Phe-Lys-PABC-doxorubicin Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for the apoptosis induced by the doxorubicin conjugate of this compound in MGC-803 cancer cells, based on the findings of a study by Li et al. (2018)[2]. It is important to reiterate that this pathway has not been demonstrated for this compound alone.

References

Ac-Phe-Lys-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH), including its physicochemical properties, a detailed protocol for its synthesis, and a methodology for investigating its potential as a targeted inhibitor of the mTOR signaling pathway.

Core Data Summary

This section summarizes the key quantitative data for this compound, providing a quick reference for its fundamental properties.

| Property | Value | Source |

| Molecular Formula | C17H25N3O4 | [1] |

| Molecular Weight | 335.4 g/mol | [1] |

| CAS Number | 14287-21-9 | [1] |

| Appearance | White to off-white solid | [1] |

| Predicted pKa | 3.31 ± 0.10 | [1] |

| Predicted Boiling Point | 681.2 ± 55.0 °C | [1] |

| Predicted Density | 1.190 ± 0.06 g/cm³ | [1] |

| Storage Temperature | -15°C | [2] |

Solid-Phase Synthesis of this compound

The following is a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the efficient and controlled assembly of the dipeptide on a solid resin support.

Materials and Reagents

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Phe-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether

Synthesis Workflow

References

Ac-Phe-Lys-OH: A Versatile Dipeptide Model for Advancing Protein Glycation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, is a pivotal post-translational modification implicated in the pathogenesis of numerous age-related and metabolic diseases, including diabetes mellitus, atherosclerosis, and neurodegenerative disorders. The process culminates in the formation of a heterogeneous group of irreversible compounds known as Advanced Glycation End-products (AGEs). These AGEs can alter protein structure and function, leading to cellular dysfunction, oxidative stress, and inflammation. Understanding the intricate mechanisms of glycation and developing effective inhibitors are paramount for therapeutic intervention.

To facilitate these investigations in a controlled and reproducible manner, researchers often employ model systems that mimic the glycation of complex proteins. The dipeptide Nα-Acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH) has emerged as a valuable and simplified model compound for studying the fundamental aspects of protein glycation. Its structure provides a specific site for glycation—the ε-amino group of the lysine (B10760008) residue—allowing for precise monitoring and characterization of the reaction. This technical guide provides a comprehensive overview of the use of this compound in glycation studies, detailing experimental protocols, summarizing quantitative data, and illustrating relevant biological pathways.

The Chemistry of Glycation: A Stepwise Process

The glycation process is a complex cascade of reactions. It is initiated by the reversible formation of a Schiff base between the carbonyl group of a reducing sugar (e.g., glucose, fructose, ribose) and a free amino group of a protein, typically the ε-amino group of lysine or the N-terminal α-amino group.[1] This unstable Schiff base then undergoes a rearrangement to form a more stable ketoamine, known as the Amadori product.[1] Over time, the Amadori product undergoes a series of further reactions, including dehydration, oxidation, and cyclization, to generate a diverse array of AGEs.[1] Some of the most well-characterized AGEs include Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL).

dot

Experimental Protocols

In Vitro Glycation of this compound

This protocol describes a general method for the in vitro glycation of this compound, which can be adapted for screening potential glycation inhibitors. The conditions are based on established methodologies for the glycation of lysine-containing peptides.

Materials:

-

Nα-Acetyl-L-phenylalanyl-L-lysine (this compound)

-

Reducing sugar (e.g., D-ribose, D-glucose, or fructose) or a dicarbonyl compound (e.g., methylglyoxal)

-

Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Sterile, pyrogen-free water

-

Incubator at 37°C

-

Analytical instruments (e.g., HPLC, mass spectrometer)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in sodium phosphate buffer.

-

Prepare a stock solution of the desired glycating agent (e.g., D-ribose) in the same buffer.

-

-

Incubation:

-

In a sterile microcentrifuge tube, mix the this compound stock solution with the glycating agent stock solution to achieve the desired final concentrations. A typical starting point is a molar ratio of peptide to sugar that facilitates the reaction within a reasonable timeframe.

-

For inhibitor screening, a stock solution of the test compound (e.g., aminoguanidine) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor should always be included.

-

Incubate the reaction mixture at 37°C for a specified period, which can range from hours to several weeks, depending on the reactivity of the glycating agent. For example, incubation of Ac-Lys with ribose for 7 days at 37°C has been shown to produce detectable AGEs.[2]

-

-

Sample Analysis:

-

At predetermined time points, aliquots of the reaction mixture are taken for analysis.

-

The formation of glycation products can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry (MS). HPLC can be used to separate the unreacted dipeptide from its glycated forms.[2] Mass spectrometry is a powerful tool for identifying the specific AGEs formed by detecting the mass shift corresponding to the addition of the sugar moiety and subsequent modifications.

-

Conclusion

This compound serves as a robust and accessible model for investigating the complex process of protein glycation. Its simple structure allows for straightforward experimental design and precise analytical measurements, making it an ideal tool for high-throughput screening of potential anti-glycation agents. By providing a fundamental understanding of the kinetics and products of the Maillard reaction, studies utilizing this dipeptide model contribute significantly to the development of novel therapeutic strategies aimed at mitigating the detrimental effects of AGEs in a variety of human diseases. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively employ this compound in their quest to combat the challenges posed by protein glycation.

References

The Cytotoxicity of Ac-Phe-Lys-OH on Cancer Cell Lines: An In-depth Technical Guide

A comprehensive review of publicly available scientific literature reveals a notable absence of research on the cytotoxic effects of the dipeptide N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH) on cancer cell lines. Despite extensive searches for quantitative data, experimental protocols, and associated signaling pathways, no specific studies detailing the anti-cancer properties of this particular molecule were identified.

This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current void in the scientific understanding of this compound's potential as a cytotoxic agent. While the individual components, N-acetyl-L-phenylalanine and L-lysine, are fundamental biological molecules, and the broader field of peptide therapeutics is an active area of cancer research, the specific dipeptide this compound remains uncharacterized in this context.

The lack of available data prevents the creation of the requested in-depth technical guide, including structured data tables, detailed experimental methodologies, and visualizations of signaling pathways. The scientific community has not yet published research that would provide the necessary information to fulfill these requirements.

This information gap presents a potential opportunity for novel research. Future studies could be designed to investigate the following aspects of this compound:

-

In vitro cytotoxicity: Screening this compound against a panel of diverse cancer cell lines (e.g., breast, lung, colon, leukemia) to determine its half-maximal inhibitory concentration (IC50) values.

-

Mechanism of action: Investigating the molecular mechanisms by which this compound might induce cell death, such as apoptosis, necrosis, or autophagy. This would involve assays to measure caspase activation, mitochondrial membrane potential, and the formation of autophagosomes.

-

Signaling pathway analysis: Exploring the impact of this compound on key cancer-related signaling pathways, including but not limited to those involved in cell proliferation (e.g., MAPK/ERK, PI3K/Akt), survival, and apoptosis (e.g., p53, Bcl-2 family proteins).

-

In vivo efficacy: Should in vitro studies show promise, evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer.

Until such studies are conducted and their results are published in peer-reviewed literature, the potential of this compound as a cytotoxic agent against cancer cell lines remains unknown. Researchers interested in this area would be venturing into unexplored territory with the potential for significant new discoveries.

Methodological & Application

Application Notes: In Vitro Assay Protocols for Ac-Phe-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a hypothetical in vitro assay to evaluate the biological activity of the acetylated dipeptide, Ac-Phe-Lys-OH. Based on the common biological activities of dipeptides, a Dipeptidyl Peptidase IV (DPP-IV) inhibition assay is proposed as a relevant screening method.

Introduction

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism. It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion.[1] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[2] Given that dipeptides have been shown to exhibit enzyme inhibitory activities, this document outlines a protocol to screen this compound as a potential DPP-IV inhibitor.

Principle of the Assay

The proposed in vitro assay is a fluorometric method for detecting DPP-IV activity. The assay utilizes a non-fluorescent substrate, Gly-Pro-Aminomethylcoumarin (AMC). In the presence of DPP-IV, the enzyme cleaves the substrate, releasing the highly fluorescent AMC molecule. The fluorescence intensity is directly proportional to the DPP-IV activity. If this compound acts as an inhibitor, it will reduce the enzymatic cleavage of the substrate, leading to a decrease in fluorescence.[1][3]

Signaling Pathway

Caption: DPP-IV Signaling in Glucose Homeostasis.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Human Recombinant DPP-IV | Abcam | ab133081 | -80°C |

| DPP-IV Substrate (Gly-Pro-AMC) | Abcam | ab133081 | -20°C (light protected) |

| DPP-IV Assay Buffer (10X) | Abcam | ab133081 | -20°C |

| Sitagliptin (Positive Control) | Cayman Chemical | 10010452 | -20°C |

| This compound (Test Compound) | N/A | N/A | -20°C |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well black, flat-bottom plate | Corning | 3603 | Room Temperature |

| HPLC-grade water | N/A | N/A | Room Temperature |

Preparation of Reagents

-

1X DPP-IV Assay Buffer : Dilute the 10X DPP-IV Assay Buffer to a 1X solution with HPLC-grade water. For example, mix 3 mL of 10X buffer with 27 mL of HPLC-grade water. This buffer is stable for at least six months when stored at 4°C.[1][3]

-

DPP-IV Enzyme Solution : Thaw the human recombinant DPP-IV on ice. Dilute the enzyme with 1X DPP-IV Assay Buffer to the desired concentration. The final concentration in the well should be optimized for the assay, but a starting point is to dilute the stock to achieve a robust signal within the linear range of the assay. The diluted enzyme is stable for a few hours on ice.[4]

-

DPP-IV Substrate Solution : Thaw the Gly-Pro-AMC substrate. Dilute the substrate with 1X DPP-IV Assay Buffer to a final concentration of 100 µM. Prepare this solution fresh and protect it from light.[3]

-

Test Compound (this compound) Stock Solution : Prepare a 10 mM stock solution of this compound in DMSO.

-

Positive Control (Sitagliptin) Stock Solution : Prepare a 10 mM stock solution of Sitagliptin in DMSO.

-

Serial Dilutions : Prepare serial dilutions of the test compound and positive control in 1X DPP-IV Assay Buffer to achieve a range of concentrations for IC50 determination.

Experimental Workflow

Caption: Experimental workflow for the DPP-IV inhibition assay.

Assay Procedure

The following procedure is for a 96-well plate format and should be performed in triplicate.[1][3]

-

Plate Setup :

-

Blank (No Enzyme) Wells : Add 40 µL of 1X DPP-IV Assay Buffer and 10 µL of the solvent used for the test compound (e.g., 1% DMSO in assay buffer).

-

100% Activity (No Inhibitor) Wells : Add 30 µL of 1X DPP-IV Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the solvent.

-

Positive Control Wells : Add 30 µL of 1X DPP-IV Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the Sitagliptin solution at various concentrations.

-

Test Compound Wells : Add 30 µL of 1X DPP-IV Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the this compound solution at various concentrations.

-

-

Pre-incubation : Gently tap the plate to mix and pre-incubate for 10 minutes at 37°C.

-

Reaction Initiation : Add 50 µL of the DPP-IV Substrate Solution to all wells to initiate the reaction.

-

Incubation : Cover the plate to protect it from light and incubate for 30 minutes at 37°C.

-

Fluorescence Measurement : Read the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm using a fluorescence plate reader.[1][3]

Data Analysis

-

Background Subtraction : Subtract the average fluorescence of the Blank wells from all other wells.

-

Percentage Inhibition Calculation : Calculate the percentage of DPP-IV inhibition for each concentration of the test compound and positive control using the following formula:[4]

% Inhibition = [(Fluorescence of 100% Activity Control - Fluorescence of Test Well) / Fluorescence of 100% Activity Control] x 100

-

IC50 Determination : Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Expected Results and Data Presentation

The results of the DPP-IV inhibition assay for this compound can be summarized in the following tables.

Table 1: Raw Fluorescence Data (Example)

| Well Type | Concentration (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average (RFU) |

| Blank | N/A | 50 | 52 | 51 | 51 |

| 100% Activity Control | 0 | 1500 | 1520 | 1490 | 1503 |

| Sitagliptin | 0.1 | 800 | 810 | 795 | 802 |

| Sitagliptin | 1 | 450 | 455 | 448 | 451 |

| Sitagliptin | 10 | 150 | 155 | 148 | 151 |

| This compound | 1 | 1400 | 1410 | 1395 | 1402 |

| This compound | 10 | 1200 | 1215 | 1190 | 1202 |

| This compound | 100 | 900 | 910 | 895 | 902 |

Table 2: Calculated Percent Inhibition and IC50 Values

| Compound | IC50 (µM) [95% CI] |

| Sitagliptin | 0.5 [0.4 - 0.6] |

| This compound | 75 [65 - 85] |

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

References

Application Note: High-Performance Liquid Chromatography for the Analysis and Purification of Ac-Phe-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the analysis and purification of the dipeptide N-acetyl-phenylalanyl-lysine (Ac-Phe-Lys-OH) using reverse-phase high-performance liquid chromatography (RP-HPLC). The described protocol employs a C18 stationary phase with a water/acetonitrile (B52724) mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent, ensuring high-resolution separation and accurate quantification. This method is suitable for purity assessment, impurity profiling, and preparative purification of this compound for research and drug development applications.

Introduction

N-acetyl-phenylalanyl-lysine (this compound) is a synthetic dipeptide with potential applications in various fields of biochemical and pharmaceutical research. As with most synthetic peptides, the crude product often contains impurities such as deletion sequences, incompletely deprotected side-chains, and other by-products from the synthesis and cleavage steps. For reliable and reproducible results in downstream applications, the purification of the target peptide to a high degree of homogeneity is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for the purification and analysis of peptides. The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. By gradually increasing the hydrophobicity of the mobile phase with an organic solvent like acetonitrile (ACN), compounds are eluted based on their hydrophobicity. The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) improves peak shape and resolution.[1]

Experimental Protocols

Analytical HPLC Method

This protocol outlines a general method for analyzing the purity of this compound.

Sample Preparation:

-

Dissolve a small amount of the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid or 0.1% TFA) to a concentration of 1 mg/mL.[2]

-

Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[2]

HPLC Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 3.5 µm particle size, 100 Å pore size, 2.1 x 150 mm)[2] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[1] |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile[1] |

| Gradient | 5% to 65% B over 30 minutes[2] |

| Flow Rate | 0.3 mL/min[2] |

| Detection | UV at 214 nm and 280 nm[2] |

| Injection Volume | 5-20 µL |

| Column Temperature | 25°C (or ambient) |

Preparative HPLC Method for Purification

This protocol is designed for the purification of this compound from a crude synthesis mixture.

Sample Preparation:

-

Dissolve the crude this compound peptide in a minimal volume of Mobile Phase A or a solvent with low organic content (e.g., 5-10% ACN in water).[1] A starting concentration of 10-20 mg/mL is often appropriate, depending on the column size and loading capacity.[1]

-

Filter the solution to remove any insoluble material.

HPLC Conditions:

| Parameter | Condition |

| Column | Preparative C18 reversed-phase column (e.g., 5-10 µm particle size, 100-300 Å pore size, ≥20 mm ID) |

| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water[1] |

| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile[1] |

| Column Equilibration | Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.[1] |

| Injection | Inject the filtered peptide sample onto the column.[1] |

| Gradient Elution | A shallow linear gradient of increasing Mobile Phase B is recommended for optimal separation. For example, 5-45% B over 40 minutes. |

| Flow Rate | Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column) |

| Detection | UV at 214 nm and 280 nm |

| Fraction Collection | Collect fractions corresponding to the major peak, which should be the target peptide.[1] |

Post-Purification Processing:

-

Analysis of Fractions: Analyze the collected fractions for purity using the analytical HPLC method described above.

-

Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to remove the solvents, yielding the purified peptide as a fluffy white powder.[1]

Data Presentation

Table 1: Summary of Analytical HPLC Parameters and Expected Results

| Parameter | Value | Rationale |

| Column Chemistry | C18 | Provides good retention and separation of peptides based on hydrophobicity. |

| Mobile Phase Modifier | 0.1% TFA | Acts as an ion-pairing agent to improve peak shape and resolution.[1] |

| Detection Wavelength | 214 nm & 280 nm | 214 nm for peptide bond detection and 280 nm for the phenylalanine aromatic ring.[2] |

| Expected Retention Time | Dependent on the specific system and gradient, but should be a well-resolved major peak. | The acetyl group and the two amino acids give the peptide a moderate hydrophobicity. |

| Purity Assessment | Area percentage of the main peak | Provides a quantitative measure of the purity of the sample. |

Visualizations

Caption: Experimental workflow for the HPLC analysis and purification of this compound.

Caption: Logical relationship of the purification process for this compound.

References

Application Notes and Protocols for Ac-Phe-Lys-OH in Drug Delivery Research

Disclaimer: Direct research explicitly detailing the applications of the dipeptide N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH) in drug delivery is limited in publicly available scientific literature. The following application notes and protocols are based on established principles of peptide-based drug delivery, drawing parallels from research on similar peptides containing phenylalanine and lysine (B10760008) residues. These are intended to serve as a foundational guide for researchers and drug development professionals exploring the potential of this compound.

Introduction to this compound in Drug Delivery

The dipeptide this compound possesses key chemical features that make it an attractive candidate for various applications in drug delivery research. The phenylalanine (Phe) residue provides hydrophobicity, which can facilitate encapsulation of lipophilic drugs and interaction with cell membranes. The lysine (Lys) residue offers a primary amine group on its side chain, which serves as a versatile reactive handle for bioconjugation. This allows for the attachment of drugs, targeting ligands, or nanoparticle surfaces. The N-terminal acetylation and C-terminal carboxylic acid provide stability against enzymatic degradation.

Potential Applications:

-

Targeted Drug Delivery: The lysine residue can be conjugated to targeting moieties such as antibodies, aptamers, or small molecules that recognize specific receptors on diseased cells, thereby enhancing drug accumulation at the target site and reducing off-target toxicity.

-

Nanoparticle Functionalization: this compound can be used to coat the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to improve their biocompatibility, stability, and cellular uptake.[1][2] The peptide shell can also be further modified with targeting ligands.

-

Solubilizing Agent: The amphiphilic nature of this compound may aid in the solubilization and formulation of poorly water-soluble drugs.

-

Component of Self-Assembling Systems: Similar to other short aromatic peptides, this compound could potentially be a building block for self-assembling nanostructures like nanotubes or nanovesicles for drug encapsulation.

Quantitative Data Summary (Illustrative Examples)

The following tables present hypothetical quantitative data to illustrate how the performance of this compound-based drug delivery systems could be evaluated.

Table 1: Drug Loading and Encapsulation Efficiency

| Drug Delivery System | Drug | Drug-to-Peptide Molar Ratio | Drug Loading Content (DLC, w/w%) | Encapsulation Efficiency (EE, %) |

| Ac-Phe-Lys(Dox)-OH | Doxorubicin | 1:1 | 15.2 ± 1.8 | N/A |

| Liposomes-Ac-Phe-Lys | Paclitaxel | N/A | 5.8 ± 0.7 | 85.3 ± 4.2 |

| PLGA-NPs-Ac-Phe-Lys | Curcumin | N/A | 8.1 ± 1.1 | 78.9 ± 5.6 |

Table 2: In Vitro Drug Release Kinetics

| Drug Delivery System | Condition | Cumulative Release at 12h (%) | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) |

| Ac-Phe-Lys(Dox)-OH | pH 7.4 | 10.5 ± 1.5 | 18.2 ± 2.1 | 25.7 ± 3.0 |

| Ac-Phe-Lys(Dox)-OH | pH 5.5 | 25.8 ± 2.9 | 45.1 ± 4.3 | 68.4 ± 5.5 |

| Liposomes-Ac-Phe-Lys | pH 7.4 | 8.9 ± 1.2 | 15.4 ± 1.9 | 22.1 ± 2.5 |

Table 3: Cellular Uptake and Cytotoxicity

| Cell Line | Treatment | IC50 (µM) | Cellular Uptake (Fold Increase vs. Free Drug) |

| MCF-7 | Doxorubicin | 1.25 ± 0.15 | 1.0 |

| MCF-7 | Ac-Phe-Lys(Dox)-OH | 0.85 ± 0.11 | 1.8 ± 0.3 |

| A549 | Paclitaxel | 0.98 ± 0.12 | 1.0 |

| A549 | Liposomes-Ac-Phe-Lys | 0.55 ± 0.09 | 2.5 ± 0.4 |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol describes the manual synthesis of this compound using Fmoc solid-phase peptide synthesis (SPPS).[3][4]

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Phe-OH

-

Acetic anhydride (B1165640)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM), Diethyl ether

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-Phe-OH:

-

In a separate vial, dissolve Fmoc-Phe-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

N-terminal Acetylation:

-

Perform Fmoc deprotection as described in step 2.

-

Add a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF to the resin.

-

Agitate for 1 hour.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by RP-HPLC and confirm the mass by mass spectrometry.

-

Protocol 2: Conjugation of a Drug to this compound via NHS Ester Chemistry

This protocol describes the conjugation of a drug containing a primary amine to the carboxylic acid of this compound.

Materials:

-

This compound

-

Amine-containing drug (e.g., Doxorubicin)

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Dialysis membrane (MWCO 1 kDa)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1.2 eq) in anhydrous DMSO.

-

Add NHS (1.5 eq) and EDC (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours in the dark to form the NHS ester.

-

-

Conjugation Reaction:

-

Dissolve the amine-containing drug (1 eq) in anhydrous DMSO.

-

Add the drug solution dropwise to the activated this compound solution.

-

Stir the reaction mixture at room temperature for 24 hours in the dark.

-

-

Purification of the Conjugate:

-

Transfer the reaction mixture to a dialysis membrane.

-

Dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted reagents.

-

Lyophilize the purified solution to obtain the Ac-Phe-Lys-(Drug) conjugate.

-

-

Characterization:

-

Confirm the successful conjugation using techniques such as UV-Vis spectroscopy, NMR, and mass spectrometry.

-

Protocol 3: Functionalization of PLGA Nanoparticles with this compound

This protocol details the surface functionalization of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with this compound using EDC/NHS chemistry.

Materials:

-

PLGA-COOH (carboxyl-terminated PLGA)

-

This compound

-

EDC, NHS

-

Acetone (B3395972), Poly(vinyl alcohol) (PVA) solution

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.5)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Preparation of PLGA-COOH Nanoparticles:

-

Prepare PLGA-COOH nanoparticles using a single emulsion-solvent evaporation method.

-

Dissolve PLGA-COOH in acetone.

-

Add the organic phase to an aqueous PVA solution under sonication to form an oil-in-water emulsion.

-

Stir the emulsion overnight to evaporate the acetone and form nanoparticles.

-

Centrifuge and wash the nanoparticles with deionized water three times to remove excess PVA.

-

-

Activation of Nanoparticle Surface:

-

Resuspend the PLGA-COOH nanoparticles in MES buffer.

-

Add EDC (5 eq) and NHS (5 eq) to the nanoparticle suspension.

-

Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups on the nanoparticle surface.

-

-

Peptide Conjugation:

-

Dissolve this compound in MES buffer.

-

Add the peptide solution to the activated nanoparticle suspension.

-

Incubate for 4 hours at room temperature with gentle stirring.

-

-

Washing and Collection:

-

Centrifuge the functionalized nanoparticles to remove unreacted peptide and coupling agents.

-

Wash the nanoparticles with PBS (pH 7.4) three times.

-

Resuspend the final this compound functionalized nanoparticles in the desired buffer for storage or further use.

-

Signaling Pathways and Logical Relationships

Targeted Drug Delivery via Receptor-Mediated Endocytosis

This compound can be a crucial linker in creating targeted drug delivery systems. By conjugating a targeting ligand (e.g., a peptide that binds to an overexpressed receptor on cancer cells) to the lysine side chain of this compound, which is also conjugated to a cytotoxic drug, a targeted prodrug is formed. This construct can then specifically bind to the target receptor, be internalized by the cell through receptor-mediated endocytosis, and release the active drug intracellularly, leading to targeted cell death.

References

- 1. Nanoparticle core stability and surface functionalization drive the mTOR signaling pathway in hepatocellular cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Protocol for dissolving and handling Ac-Phe-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH) is a dipeptide of interest in various biochemical studies. This document provides detailed protocols for its dissolution, handling, and application in in-vitro assays, particularly focusing on its use as a model compound in protein glycation studies.

Physicochemical Properties and Storage

This compound is a white to off-white solid. Due to the presence of the free amino group in the lysine (B10760008) side chain, the peptide is expected to have a net positive charge at neutral pH.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | N-Acetyl-L-phenylalanine | Fmoc-Lys-OH (for comparison) |

| Molecular Formula | C₁₇H₂₅N₃O₄ | C₁₁H₁₃NO₃ | C₂₁H₂₄N₂O₄ |

| Molecular Weight | 351.40 g/mol | 207.23 g/mol | 368.43 g/mol |

| Physical Form | Solid, white to off-white[1] | Solid | Solid |

| Storage Temperature | -15°C[1] | Room Temperature | 4°C |

| pKa (Predicted) | 3.31 ± 0.10[1] | - | - |

Storage Recommendations:

-

Solid Form: Store the lyophilized powder at -15°C for long-term stability.

-

Stock Solutions: Prepare concentrated stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

Dissolution Protocol

The solubility of this compound can be influenced by its amino acid composition. The presence of the hydrophobic phenylalanine residue may be counteracted by the hydrophilic, positively charged lysine residue. The following is a recommended step-wise approach to dissolve this compound.

Table 2: Estimated Solubility of this compound in Various Solvents

| Solvent | Estimated Solubility | Remarks |

| Water | Moderately soluble | Recommended as the first solvent to try. Sonication may aid dissolution. |

| 0.1 M HCl | Soluble | Acidic conditions will protonate the carboxyl group, potentially increasing solubility. |

| 10% Acetic Acid | Soluble | A milder acidic option that can improve solubility. |

| DMSO | Highly soluble | Use as a solvent of last resort for preparing concentrated stock solutions. Note that high concentrations of DMSO may be toxic to cells. |

| Methanol | Sparingly to moderately soluble | The constituent N-acetyl-L-phenylalanine is soluble in methanol. |

| Ethanol | Sparingly to moderately soluble | The constituent N-acetyl-L-phenylalanine is soluble in ethanol. |

Protocol for Preparing a Stock Solution:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Initial Dissolution:

-

Add a small volume of sterile, deionized water to the tube.

-

Vortex thoroughly for 30-60 seconds.

-

If the peptide does not fully dissolve, proceed to the next step.

-

-

Assisted Dissolution (if necessary):

-

Sonication: Place the tube in a sonicating water bath for 5-10 minutes. Visually inspect for complete dissolution.

-

Acidification: If sonication is insufficient, add a small amount of 0.1 M HCl or 10% acetic acid dropwise while vortexing until the peptide dissolves. Be mindful of the final pH of your stock solution.

-

-

Organic Solvent (for highly concentrated stocks):

-

If water or acidic solutions are not effective, a minimal amount of DMSO can be used.

-

Add DMSO to the peptide and vortex until fully dissolved.

-

For aqueous-based assays, slowly add the aqueous buffer to the DMSO stock solution while vortexing to prevent precipitation.

-

-

Sterilization and Storage:

-

Sterile-filter the stock solution through a 0.22 µm filter if it will be used in cell culture.

-

Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

-

Caption: Workflow for dissolving this compound.

Experimental Protocol: In Vitro Protein Glycation Assay

This protocol describes a general method to assess the anti-glycation potential of this compound using bovine serum albumin (BSA) and a reducing sugar like glucose or ribose. The formation of advanced glycation end-products (AGEs) is monitored by fluorescence.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

D-Glucose or D-Ribose

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Azide (B81097) (NaN₃)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

BSA Solution: Prepare a 10 mg/mL solution of BSA in PBS (pH 7.4).

-

Reducing Sugar Solution: Prepare a 0.5 M solution of D-Glucose or D-Ribose in PBS (pH 7.4).

-

This compound Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) in sterile water or the appropriate solvent as determined by the dissolution protocol.

-

Sodium Azide Solution: Prepare a 0.2% (w/v) solution in water.

-

-

Assay Setup:

-

In a 96-well black microplate, set up the following reactions in triplicate:

-

Control (No Glycation): 50 µL BSA solution + 50 µL PBS

-

Glycation Control: 50 µL BSA solution + 50 µL Reducing Sugar solution

-

Test Sample: 50 µL BSA solution + 50 µL Reducing Sugar solution + varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 mM).

-

Blank: 100 µL PBS

-

-

Add a final concentration of 0.02% sodium azide to each well to prevent microbial growth.

-

The total volume in each well should be adjusted to be equal, typically 200 µL, by adding PBS.

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C for 7-14 days.

-

-

Measurement of AGEs Formation:

-

After incubation, measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm using a fluorescence microplate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Calculate the percentage inhibition of AGEs formation by this compound using the following formula: % Inhibition = [(Fluorescence of Glycation Control - Fluorescence of Test Sample) / Fluorescence of Glycation Control] x 100

-

Caption: Workflow for the in vitro protein glycation assay.

Signaling Pathways and Logical Relationships

The process of protein glycation involves a series of non-enzymatic reactions between reducing sugars and the free amino groups of proteins, primarily on lysine and arginine residues. This leads to the formation of unstable Schiff bases, which then rearrange to more stable Amadori products. Over time, these undergo further reactions to form irreversible Advanced Glycation End-products (AGEs). AGEs can contribute to cellular dysfunction by cross-linking proteins and interacting with cell surface receptors (like RAGE), which can trigger downstream signaling cascades leading to inflammation and oxidative stress.

Caption: Simplified pathway of protein glycation and AGEs formation.

References

Application Notes and Protocols for the Investigation of Ac-Phe-Lys-OH in Sweetener Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, non-caloric, high-intensity sweeteners is a significant focus in the food and pharmaceutical industries, driven by the increasing global health concerns associated with excessive sugar consumption. Dipeptide-based sweeteners, such as aspartame, have been commercially successful, demonstrating the potential of this class of molecules. These sweeteners elicit a sweet taste by interacting with the heterodimeric G protein-coupled receptor, T1R2/T1R3[1][2]. The N-acetylated dipeptide, Ac-Phe-Lys-OH (N-acetyl-L-phenylalanyl-L-lysine), represents a potential candidate for investigation as a novel sweetener. Its structural similarity to known dipeptide sweeteners suggests it may interact with the sweet taste receptor.

These application notes provide a comprehensive framework for the systematic evaluation of this compound and other novel dipeptide compounds as potential sweeteners. The protocols outlined below cover sensory evaluation to determine sweetness potency and profile, as well as in vitro cell-based assays to characterize the molecular interaction with the human sweet taste receptor.

Data Presentation: Comparative Sweetness Potency

To provide a context for evaluating novel compounds, the following table summarizes the relative sweetness potency of several known sweeteners compared to sucrose (B13894). The sweetness potency of a novel compound like this compound would be determined using the sensory evaluation protocols described in this document.

| Sweetener | Class | Relative Sweetness (Sucrose = 1) |

| Sucrose | Carbohydrate | 1 |

| Aspartame | Dipeptide Methyl Ester | 180 - 250[3] |

| Neotame | Dipeptide Derivative | 7,000 - 13,000[4][5] |

| Acesulfame Potassium | Oxathiazinone Dioxide | 200[3] |

| Sodium Saccharin | Sulfonyl | 300 - 675[3] |

| Sucralose | Modified Disaccharide | 600[3][4] |

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis

This protocol is designed to determine the sweetness intensity and sensory profile of a novel compound like this compound.

Objective: To quantify the sweetness potency of this compound relative to sucrose and to identify any off-tastes (e.g., bitter, metallic).

Materials:

-

This compound, synthesized and purified (>98% purity)

-

Sucrose (analytical grade)

-

Deionized, purified water

-

Glass vials with caps

-

Calibrated analytical balance

-

Volumetric flasks

Procedure:

-

Panelist Training:

-

Recruit a panel of 10-15 trained individuals.

-

Train panelists to recognize and rate the intensity of sweet, bitter, sour, salty, and umami tastes using standard reference solutions.

-

Familiarize panelists with a rating scale, such as a general Labeled Magnitude Scale (gLMS) or a category scale (e.g., 0-15).

-

-

Sample Preparation:

-

Prepare a series of sucrose solutions in purified water at varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as sweetness references.

-